Ammonium barbiturate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

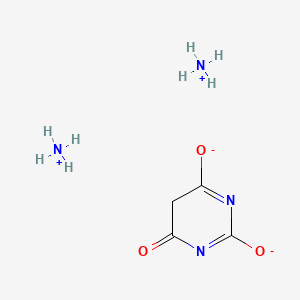

Ammonium barbiturate is a chemical compound derived from barbituric acid. Barbiturates are a class of central nervous system depressants that were first synthesized in the early 20th century. They have been used for various medical purposes, including as sedatives, hypnotics, and anticonvulsants . This compound, specifically, is formed by the reaction of barbituric acid with ammonia, resulting in a crystalline salt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ammonium barbiturate can be synthesized through gas-solid reactions between barbituric acid and ammonia. The reaction involves exposing barbituric acid to ammonia gas, leading to the formation of this compound crystals . The reaction conditions typically include maintaining a controlled temperature and pressure to ensure the complete conversion of barbituric acid to this compound.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of ammonia gas over barbituric acid in a reactor. The reaction is monitored to maintain optimal conditions, and the resulting this compound is collected and purified for further use.

Analyse Chemischer Reaktionen

Types of Reactions

Ammonium barbiturate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the ammonium ion is replaced by other cations.

Dehydration Reactions: Heating this compound can lead to the loss of ammonia, reverting it back to barbituric acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids and bases, which can facilitate the substitution and dehydration processes. The reactions are typically carried out under controlled temperatures to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of this compound include substituted barbiturates and barbituric acid, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ammonium barbiturate has several scientific research applications:

Biology: Researchers use this compound to study its effects on biological systems, particularly its interactions with enzymes and receptors.

Industry: In industrial settings, this compound is used in the production of other barbiturate compounds and as an intermediate in chemical synthesis.

Wirkmechanismus

Ammonium barbiturate exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. It binds to the GABA_A receptor, enhancing the inhibitory effects of GABA, which leads to a calming effect on the brain . This mechanism is similar to other barbiturates, which also potentiate the effect of GABA at this receptor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ammonium barbiturate include:

Phenobarbital: A long-acting barbiturate used as an anticonvulsant.

Pentobarbital: A short-acting barbiturate used for sedation and anesthesia.

Secobarbital: A short-acting barbiturate used as a sedative and hypnotic.

Uniqueness

This compound is unique in its formation and specific applications. Unlike other barbiturates, it is primarily used as an intermediate in chemical synthesis rather than as a direct therapeutic agent. Its ability to form crystalline salts with ammonia also distinguishes it from other barbiturates.

Eigenschaften

CAS-Nummer |

67008-01-9 |

|---|---|

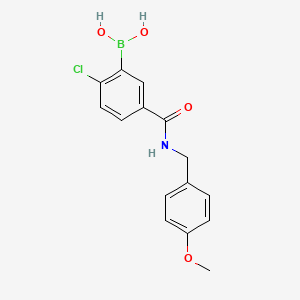

Molekularformel |

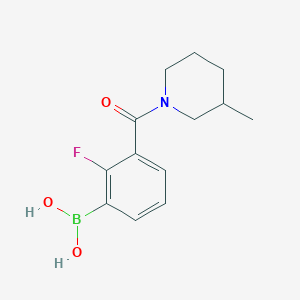

C4H10N4O3 |

Molekulargewicht |

162.15 g/mol |

IUPAC-Name |

diazanium;6-oxo-5H-pyrimidine-2,4-diolate |

InChI |

InChI=1S/C4H4N2O3.2H3N/c7-2-1-3(8)6-4(9)5-2;;/h1H2,(H2,5,6,7,8,9);2*1H3 |

InChI-Schlüssel |

XNDLCVVPLCWBGH-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=NC(=NC1=O)[O-])[O-].[NH4+].[NH4+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.